O-O-Dibenzyl-(-)-actinonin
Overview
Description
Synthesis Analysis
The synthesis of (-)-actinonin, and by extension, its derivatives like O-O-Dibenzyl-(-)-actinonin, has been accomplished through various synthetic strategies. One such method achieves synthesis in a multi-step process that involves the formation of an isoimide derivative as a key intermediate, using commercially available dimethyl maleate without the need for highly expensive reagents (Inoue et al., 2011). Another approach to dibenzyls, which could be applied to O-O-Dibenzyl-(-)-actinonin, uses nickel-catalyzed homocoupling of benzyl alcohols, indicating a versatile method for creating such compounds from more stable and readily available materials (Shu et al., 2021).
Molecular Structure Analysis
The molecular structure of dibenzyl derivatives has been extensively studied to understand their conformation and stereochemistry. For example, analysis of dibenzylamino-1-methylcyclohexanol and its isomers has provided insights into their stereochemistry, assigning configurations through NMR spectroscopy and single-crystal X-ray analysis. These studies highlight the unusual conformational behavior of these compounds in both solution-phase and the solid-state (Jones et al., 2016).
Chemical Reactions and Properties
The chemical properties of dibenzyl derivatives involve their reactivity and interactions. For instance, the synthesis of dibenzyls through nickel-catalyzed homocoupling highlights the reactivity of benzyl alcohols and their transformation into more complex structures. This process demonstrates the compounds' ability to participate in catalyzed reactions, leading to diverse molecular architectures (Shu et al., 2021).
Physical Properties Analysis
The physical properties of O-O-Dibenzyl-(-)-actinonin, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various conditions. While specific studies on O-O-Dibenzyl-(-)-actinonin's physical properties are not identified in the provided research, analogous compounds, like dibenzylammonium hydrogen maleate, have been analyzed for their hydrogen bonding patterns and crystal structures, offering insights into how similar dibenzyl derivatives might behave (Castillo et al., 2013).
Chemical Properties Analysis
The chemical properties of O-O-Dibenzyl-(-)-actinonin, including its reactivity and stability, are inferred from studies on similar compounds. Research on the synthesis and reactions of dibenzyl derivatives reveals their potential for forming complex molecular structures through catalytic and coupling reactions, indicating a broad reactivity profile that could extend to O-O-Dibenzyl-(-)-actinonin (Shu et al., 2021).
Scientific Research Applications
Antitumor Activity
O-O-Dibenzyl-(-)-actinonin has been recognized for its potential antitumor activity. Research has demonstrated that actinonin exhibits cytotoxic effects on various tumor cell lines, including human and murine leukemia and lymphoma cells. It has been shown to inhibit the growth of these cells in vitro and also exhibits antiproliferative effects. Interestingly, the inhibitory effect of actinonin was not mediated by inhibition of CD13/aminopeptidase N (APN), suggesting other mechanisms at play. Furthermore, actinonin was found to induce cell cycle arrest (G1 phase) and apoptosis in certain cell lines. Its antitumor effects were not just limited to in vitro studies; actinonin also showed dose-dependent antitumor effects in vivo, particularly in a mouse leukemia model, resulting in a survival advantage. This indicates the potential of actinonin in cancer therapy (Xu et al., 1998).
Biosynthesis and Biotechnological Potential
The understanding of actinonin's biosynthetic pathways has grown, providing insights into its potential biotechnological applications. The actinonin biosynthetic gene cluster has been identified and characterized, revealing key insights into the production process of this compound. For instance, the role of ActI, an AurF-like oxygenase, was established in the N-hydroxylation reaction, forming the hydroxamate warhead of actinonin. This understanding paves the way for further research into actinonin biosynthesis and its potential manipulation for various biotechnological applications (Wolf et al., 2018).
Herbicidal Activity and Metabolism
Actinonin's herbicidal properties have been investigated, particularly its interaction with plants. It has been established as a potent inhibitor of the cotranslational protein processing enzyme peptide deformylase, exhibiting both pre- and post-emergence herbicidal activity. However, actinonin is rapidly metabolized by plants, which limits its herbicidal efficacy. Research has identified the metabolic pathways of actinonin in plants, revealing how it is modified and degraded, which ultimately reduces its effectiveness as a herbicide. This knowledge is crucial for designing and synthesizing more effective actinonin analogues for herbicidal use (Hou et al., 2006).
Therapeutic Potential and Nanoparticle Encapsulation
The therapeutic potential of actinonin has been extended by incorporating it into nano-delivery systems, particularly for the treatment of lung cancer. Actinonin has shown anti-cancerous properties in various cancer types, but its low bioavailability and potential systemic toxicity limit its application. Nanoparticle encapsulation, specifically using human serum albumin nanoparticles, has been explored to overcome these limitations. This approach enhances the therapeutic efficacy of actinonin, ensuring sustained release and prolonged half-life, which results in comparable therapeutic efficacy to the free drug. This nanoencapsulation method holds great promise in improving the anti-cancerous activity of actinonin against lung adenocarcinoma (Ahlawat et al., 2022).
properties
IUPAC Name |
(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKVQDJESYHMIP-HZFRXHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458216 | |
Record name | O-O-Dibenzyl-(-)-actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-O-Dibenzyl-(-)-actinonin | |
CAS RN |
460754-33-0 | |
Record name | O-O-Dibenzyl-(-)-actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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